Synthesis Yield: (2S)-Configured Product from L-Phenylglycine
The direct synthesis of (2S)-2-amino-2-(3-nitrophenyl)acetic acid from the chiral precursor L-phenylglycine proceeds with a reported yield of approximately 50% . In contrast, the synthesis of the racemic DL-mixture (CAS 30077-08-8) from the achiral 2-amino-2-phenylacetic acid precursor yields 64% under similar nitration conditions . This difference highlights the distinct synthetic pathway required for the enantiopure product, which must be weighed against the lower yield.
| Evidence Dimension | Synthesis Yield from Phenylglycine Precursor |
|---|---|
| Target Compound Data | Yield: ~50% |
| Comparator Or Baseline | Racemic DL-3-nitrophenylglycine: Yield: 64% |
| Quantified Difference | Target compound yield is approximately 14 percentage points lower than the racemic baseline. |
| Conditions | Synthesis from L-phenylglycine vs. achiral 2-amino-2-phenylacetic acid via nitration. |
Why This Matters
This quantitative difference informs procurement decisions by establishing a realistic yield expectation for the chiral product, which is essential for planning multi-step syntheses where the (S)-stereochemistry is required.
